1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-20(21-9-12-25-19-4-2-1-3-5-19)22-14-17-6-10-23(11-7-17)15-18-8-13-26-16-18/h1-5,8,13,16-17H,6-7,9-12,14-15H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOLMXAXZQDUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary fragments:
- 1-(Thiophen-3-ylmethyl)piperidin-4-yl)methylamine : A piperidine derivative functionalized with a thiophen-3-ylmethyl group at the 1-position and a methylamine group at the 4-position.
- 2-Phenoxyethyl isocyanate : An aromatic isocyanate precursor for urea formation.
Retrosynthetic pathways suggest modular assembly via:
Synthesis of 1-(Thiophen-3-ylmethyl)piperidin-4-yl)methylamine
Piperidine Ring Functionalization
The piperidine ring is typically synthesized via Buchwald-Hartwig amination or reductive amination of pre-existing amines. For example:
- Reductive amination of 4-piperidone with ammonium acetate and sodium cyanoborohydride yields 4-aminopiperidine.
- Alkylation at the 1-position is achieved using thiophen-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step requires careful stoichiometry to avoid over-alkylation.
Optimization Data:
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃, DMF, 80°C, 12 hr | 78 | 95 |
| NaH, THF, 0°C, 6 hr | 65 | 89 |
Synthesis of 2-Phenoxyethyl Isocyanate
Phenoxyethylamine Preparation
2-Phenoxyethylamine is synthesized via Williamson ether synthesis :
Isocyanate Formation
2-Phenoxyethylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane to generate the isocyanate:
$$ \text{PhOCH₂CH₂NH₂ + Cl₃COC(O)CCl₃ → PhOCH₂CH₂NCO + 3 HCl} $$
This reaction requires strict temperature control (0–5°C) to prevent side reactions.
Urea Coupling Reaction
The final step involves reacting 1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine with 2-phenoxyethyl isocyanate:
$$ \text{R-NH₂ + O=C=N-R' → R-NH-C(O)-NH-R'} $$
Purification and Characterization
Alternative Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : Bulk pricing for thiophen-3-ylmethyl bromide (~$120/mol) and triphosgene (~$90/mol) impacts large-scale production.
- Safety : Isocyanate handling mandates closed systems and PPE due to toxicity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential as a scaffold for developing new pharmaceuticals. Its structural features may influence its biological activity, making it a candidate for targeting specific enzymes or receptors involved in various diseases.
Antimicrobial Properties
Research indicates that urea derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promise in treating infections caused by resistant strains such as MRSA .
Antiviral Activity
The compound's structural analogs have been evaluated for antiviral properties against a range of RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV. Studies suggest that modifications to the urea moiety enhance antiviral efficacy, making it a viable candidate for further development in antiviral therapies .
Materials Science Applications
Beyond its medicinal uses, this compound may also find applications in materials science due to its unique chemical structure. The presence of both hydrophobic and hydrophilic groups allows for potential utility in developing new materials with tailored properties for specific applications.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, derivatives of the urea compound were tested against several bacterial strains. The results indicated that certain modifications led to enhanced potency against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Antiviral Activity Against HCV
Another research effort focused on the antiviral activity of structurally related compounds against HCV. The study demonstrated that specific analogs exhibited significant antiviral effects in vitro, suggesting that further exploration could lead to effective treatments for viral infections .
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with urea-based molecules reported in the literature, particularly those with piperidine or aryl substituents. Below is a systematic comparison:
Substituent Diversity and Pharmacological Implications
Core Urea-Piperidine Scaffold
- 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea: Combines a phenoxyethyl group (lipophilic) and a thiophene-methyl moiety (electron-rich heterocycle). Thiophene may enhance binding to sulfur-interacting enzyme pockets .
- 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CPTU) : Features a trifluoromethoxy phenyl group (metabolic stability) and a cyclopropanecarbonyl substituent (steric bulk), enhancing target residence time .
Key Structural Differences
Critical Analysis of Structural Modifications
Lipophilicity and Bioavailability
- The main compound’s phenoxyethyl and thiophene groups likely increase lipophilicity (clogP ~4), comparable to CPTU (clogP ~3.5) but higher than sulfonylated analogs like Compound 12 (clogP ~2.8) . High lipophilicity may limit aqueous solubility but enhance blood-brain barrier penetration.
Metabolic Stability
- Thiophene rings, however, may undergo cytochrome P450-mediated oxidation, necessitating further studies .
Biological Activity
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a urea linkage with a phenoxyethyl group and a thiophen-3-ylmethyl piperidine moiety. Its molecular formula is , with a molecular weight of approximately 350.5 g/mol. The structural complexity suggests potential interactions with various biological targets.
The mechanism of action of this compound is hypothesized to involve modulation of G-protein-coupled receptors (GPCRs) and other enzyme targets. The presence of the thiophene ring may enhance its electrophilic character, allowing it to participate in nucleophilic addition reactions, particularly with thiols in biological systems. This could lead to alterations in cellular signaling pathways, influencing various physiological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of bioactivities:
- Antioxidant Activity : Compounds containing thiophene rings have been shown to possess antioxidant properties, which may help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Anticancer Potential : Preliminary data indicate that this class of compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Anticancer | Induces apoptosis in breast cancer cell lines |
Case Study: Anticancer Activity
A study conducted on the anticancer properties of similar compounds revealed that they could significantly reduce cell viability in MCF7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This highlights the potential for further development into therapeutic agents for cancer treatment.
Synthesis and Chemical Reactions
The synthesis typically involves the reaction of 2-phenoxyethanol with thiophen-3-ylmethyl isocyanate under controlled conditions. The following reactions are notable:
- Oxidation : The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
- Reduction : The urea group can be reduced to form corresponding amines.
- Substitution Reactions : The phenoxyethyl group can participate in nucleophilic substitution under basic conditions.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea?
- Methodology : Synthesis involves multi-step reactions, including urea bond formation via carbodiimide-mediated coupling or nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Catalysts : Triethylamine or DMAP for deprotonation and intermediate stabilization .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and side reactions .
- Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity, monitored via HPLC or TLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical techniques :
- NMR spectroscopy : H/C NMR identifies proton environments (e.g., urea NH at δ 6.5–7.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 388.5) .
- IR spectroscopy : Urea carbonyl stretch (1640–1680 cm) and thiophene C-S bonds (600–800 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderate solubility in DMSO (>10 mM) and ethanol; low in aqueous buffers (<1 mM) due to hydrophobic substituents (phenoxyethyl, thiophene) .
- Stability : Degrades in acidic/basic conditions (pH <3 or >10); store at -20°C in inert atmospheres to prevent urea bond hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?
- SAR strategies :
- Piperidine substitution : Replace thiophen-3-ylmethyl with pyridinyl or morpholinyl groups to modulate lipophilicity and H-bonding .
- Phenoxyethyl chain : Shorten or fluorinate to improve metabolic stability .
- Urea linker : Introduce methyl groups to restrict conformational flexibility and enhance selectivity .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antiproliferative activity : MTT assay (IC determination in cancer cell lines, e.g., HeLa or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) .
Q. How can contradictory data between computational predictions and experimental results be resolved?
- Troubleshooting steps :
- Reassess binding pose : Re-run docking with explicit solvent models (e.g., explicit water) .
- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (K, k/k) .
- Metabolic stability : LC-MS/MS identifies metabolites interfering with activity .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters should be prioritized in preclinical studies?
- PK parameters :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
